molecular formula C21H21ClFN7O B2967188 (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone CAS No. 2034582-79-9

(1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone

Cat. No.: B2967188
CAS No.: 2034582-79-9
M. Wt: 441.9
InChI Key: AHWZSORNYSECEF-UHFFFAOYSA-N
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Description

The compound (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone is a heterocyclic molecule featuring a pyrimidine core substituted with an imidazole ring, linked to an azetidine moiety and a piperazine group bearing a 3-chloro-4-fluorophenyl substituent.

Key structural attributes include:

  • Pyrimidine-imidazole core: Likely contributes to π-π stacking interactions in enzymatic binding pockets.
  • Azetidine ring: A four-membered ring that may enhance conformational rigidity compared to larger rings like piperidine.
  • 3-Chloro-4-fluorophenyl-piperazine: The halogenated aryl group could improve lipophilicity and receptor affinity.

Synthetic routes for analogous compounds often involve coupling reactions between heterocyclic intermediates and aryl-piperazine derivatives, as seen in related studies. Characterization typically employs NMR, UV-Vis spectroscopy, and mass spectrometry.

Properties

IUPAC Name

[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[1-(6-imidazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN7O/c22-17-9-16(1-2-18(17)23)27-5-7-28(8-6-27)21(31)15-11-30(12-15)20-10-19(25-13-26-20)29-4-3-24-14-29/h1-4,9-10,13-15H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWZSORNYSECEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)F)Cl)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)methanone is a complex organic molecule featuring multiple pharmacophoric elements, including an azetidine ring, a pyrimidine, and imidazole moieties, alongside a piperazine group. This structural diversity suggests potential for various biological interactions, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Azetidine Ring : A four-membered saturated heterocyclic compound that may influence the compound's biological activity.
  • Pyrimidine and Imidazole Moieties : Known for their roles in biological systems, these rings can interact with various enzymes and receptors.
  • Piperazine Group : This moiety is often associated with psychoactive and anti-microbial properties.

Based on structural analysis:

  • Enzyme Interaction : The imidazole and piperazine groups are known to interact with enzymes involved in various biochemical pathways, potentially acting as inhibitors or modulators.
  • Kinase Inhibition : Compounds with similar structures have shown promise as kinase inhibitors, which could be a relevant area for further investigation.

Case Studies and Related Research Findings

Research on compounds with similar structural features provides insights into possible biological activities:

  • Anti-Tubercular Activity :
    • A study on substituted piperazine derivatives found significant anti-tubercular activity against Mycobacterium tuberculosis with IC90 values ranging from 3.73 to 40.32 μM . This suggests that derivatives of the current compound might also possess anti-tubercular properties.
  • Antimicrobial Properties :
    • Compounds containing imidazole and piperazine have been evaluated for antimicrobial activities against various pathogens. For instance, several derivatives showed promising results against Staphylococcus aureus and E. coli . Given the presence of similar functional groups in our compound, it may also exhibit antimicrobial effects.
  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that many piperazine derivatives are non-toxic to human cell lines such as HEK-293 . This is an important consideration for the development of therapeutic agents.

Data Table: Biological Activities of Related Compounds

Compound StructureActivity TypeTarget Organism/PathwayIC50/IC90 ValuesReference
Substituted Piperazine DerivativeAnti-TubercularMycobacterium tuberculosis3.73 - 40.32 μM
Imidazole DerivativeAntimicrobialStaphylococcus aureusMIC values < 10 μM
Piperazine DerivativeCytotoxicityHEK-293 CellsNon-toxic

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The target compound shares motifs with synthesized analogs, such as {4-[1-(2-fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone (). A comparative analysis is outlined below:

Feature Target Compound Analog from
Core Structure Pyrimidine-azetidine Thieno[3,2-c]pyrazole-piperazine
Aryl Substituent 3-Chloro-4-fluorophenyl (electron-withdrawing) 2-Fluorophenyl (less steric hindrance)
Heterocyclic Group 1H-Imidazole 1-Methylimidazole
Ring Size Azetidine (4-membered) Piperazine (6-membered)
Predicted logP ~3.5 (moderate lipophilicity) ~3.0 (slightly less lipophilic)
Key Observations:
  • Substituent Effects : The 3-chloro-4-fluorophenyl group offers stronger electron-withdrawing effects than 2-fluorophenyl, which could improve binding to hydrophobic enzyme pockets.
Characterization:

Both compounds rely on 1H-NMR and 13C-NMR for structural confirmation. For example:

  • The target compound’s imidazole protons are expected near δ 7.5–8.5 ppm, aligning with data from for imidazole derivatives.
  • The thienopyrazole protons in the analog resonate at δ 6.8–7.2 ppm, contrasting with the pyrimidine’s deshielded signals (δ 8.0–8.5 ppm).

Pharmacological Implications

While direct bioactivity data for the target compound is unavailable, inferences can be drawn from analogs:

  • Thienopyrazole-piperazine analogs () show moderate activity as serotonin receptor modulators due to the piperazine moiety.
  • Pyrimidine-imidazole systems are often associated with kinase inhibition (e.g., JAK2 or EGFR targets). The azetidine ring could improve metabolic stability over larger rings.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can purity be validated?

  • Methodological Answer: The compound’s synthesis likely involves multi-step coupling reactions, such as amide bond formation between the azetidine and piperazine moieties. Key steps include:
  • Nucleophilic substitution for imidazole-pyrimidine coupling (e.g., SNAr or Buchwald-Hartwig amination) .
  • Acylation of the azetidine ring with the piperazine-carboxylic acid derivative .
  • Validation: Use HPLC (≥98% purity) and LC-MS to confirm molecular weight. For structural confirmation, employ 1H^1H-NMR (e.g., δ 7.2–8.5 ppm for aromatic protons) and 13C^{13}C-NMR (carbonyl signals ~170 ppm) .

Q. How can researchers design in vitro assays to assess biological activity?

  • Methodological Answer:
  • Target Identification: Prioritize kinases or GPCRs due to the imidazole-pyrimidine and piperazine motifs, which are common in kinase inhibitors (e.g., JAK/STAT) and serotonin/dopamine receptor modulators .
  • Assay Design: Use fluorescence polarization (FP) for binding affinity or luminescence-based ATPase assays for kinase inhibition. Include positive controls (e.g., staurosporine for kinases) and dose-response curves (IC50_{50} determination) .

Advanced Research Questions

Q. How to resolve contradictions in NMR spectral data for this compound?

  • Methodological Answer: Contradictions may arise from tautomerism (imidazole ring) or rotameric conformations (piperazine). Strategies include:
  • Variable Temperature (VT) NMR to observe dynamic equilibria (e.g., coalescence of peaks at elevated temperatures) .
  • 2D NMR (COSY, HSQC) to assign coupling patterns and confirm connectivity. For example, cross-peaks between azetidine C-H and carbonyl carbons can confirm acylation .
  • Computational Modeling: Compare experimental 1H^1H-NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ADF software) .

Q. What experimental frameworks are suitable for studying environmental stability and degradation products?

  • Methodological Answer:
  • Hydrolytic Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via LC-MS and identify products (e.g., imidazole ring hydrolysis) .
  • Photodegradation: Expose to UV-Vis light (300–800 nm) in a photoreactor. Use ESI-MS/MS to characterize radicals or dimerization products .
  • Ecotoxicity: Follow OECD guidelines for Daphnia magna or algae growth inhibition tests. Correlate degradation half-lives (t1/2_{1/2}) with LogP values to predict bioaccumulation .

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